molecular formula C18H15NO6S2 B15352275 [[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

[[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

Cat. No.: B15352275
M. Wt: 405.4 g/mol
InChI Key: IAULJANHOYCJAT-UHFFFAOYSA-N
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Description

This compound features a naphthalene core substituted with methoxy groups and a thiazolidinylidene moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Naphthalene Core: The naphthalene core is often synthesized through Friedel-Crafts acylation, followed by methoxylation to introduce the methoxy groups at the 6 and 7 positions.

    Introduction of the Thiazolidinylidene Group: This step involves the reaction of the naphthalene derivative with a thiazolidinone derivative under basic conditions to form the thiazolidinylidene moiety.

    Final Coupling: The final step includes the coupling of the intermediate with acetic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinylidene moiety to its corresponding thiazolidine.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperatures.

Major Products

The major products formed from these reactions include naphthoquinones, thiazolidines, and various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an aldose reductase inhibitor, which is significant in the treatment of diabetic complications. Its ability to modulate enzyme activity makes it a candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid involves its interaction with specific molecular targets, such as enzymes. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, thereby mitigating the effects of hyperglycemia.

Comparison with Similar Compounds

Similar Compounds

    [6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropiono]: Similar in structure but with a quinoxaline core.

    2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Features a benzoxazinone core with similar methoxy substitutions

Uniqueness

[[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is unique due to its combination of a naphthalene core with a thiazolidinylidene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C18H15NO6S2

Molecular Weight

405.4 g/mol

IUPAC Name

2-[6,7-dimethoxy-1-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid

InChI

InChI=1S/C18H15NO6S2/c1-23-13-5-9-3-4-12(25-8-16(20)21)11(10(9)6-14(13)24-2)7-15-17(22)19-18(26)27-15/h3-7H,8H2,1-2H3,(H,20,21)(H,19,22,26)

InChI Key

IAULJANHOYCJAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O)OC

Origin of Product

United States

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